Physicochemical Property Differentiation: XLogP3 and TPSA of 2034282-76-1 Compared to Common Pyrazine-2-carbonitrile Screening Compounds
The target compound's computed XLogP3 of 2.4 and TPSA of 79.1 Ų place it within the favorable CNS drug-like space. In contrast, the unsubstituted 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile (CAS 67130-88-5) has a significantly lower XLogP3 (estimated <1.0) and TPSA (~49 Ų), making it far more polar and less membrane-permeable . The para-chloro regioisomer (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034752-46-8) introduces an α,β-unsaturated carbonyl and a para-chloro substituent, altering both the electronic character and molecular shape relative to the meta-chloro saturated propanoyl linker of 2034282-76-1 . These differences directly impact target binding, selectivity, and pharmacokinetic behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 79.1 Ų |
| Comparator Or Baseline | 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile: XLogP3 ~0.8 (est.), TPSA ~49 Ų; (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034752-46-8): TPSA ~79.1 Ų but different 2D/3D topology due to acryloyl linker and para-Cl substitution |
| Quantified Difference | ΔXLogP3 ≈ +1.6 vs. unsubstituted analog; distinct electronic distribution vs. para-chloro acryloyl analog |
| Conditions | Computed using standard molecular descriptors (XLogP3 algorithm, Ertl TPSA method) as reported on Kuujia.com |
Why This Matters
The specific XLogP3/TPSA combination of 2034282-76-1 is critical for CNS or cellular permeability; procurement of the wrong regioisomer or linker analog will yield different cell-based assay results and confound SAR interpretation.
